molecular formula C7H7FO B1446008 (4-Fluorophenyl-2,3,5,6-d4)methanol CAS No. 93111-26-3

(4-Fluorophenyl-2,3,5,6-d4)methanol

Cat. No.: B1446008
CAS No.: 93111-26-3
M. Wt: 130.15 g/mol
InChI Key: GEZMEIHVFSWOCA-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl-2,3,5,6-d4)methanol is a deuterium-labeled compound, where the hydrogen atoms at positions 2, 3, 5, and 6 on the phenyl ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl-2,3,5,6-d4)methanol typically involves the deuteration of (4-Fluorophenyl)methanol. One common method includes the use of deuterated reagents in a hydrogen-deuterium exchange reaction. The reaction conditions often involve the use of a deuterium source such as deuterium gas (D2) or deuterated solvents under catalytic conditions .

Industrial Production Methods

Industrial production of deuterium-labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as the deuterium source. The reaction is typically catalyzed by a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl-2,3,5,6-d4)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluorophenyl-2,3,5,6-d4)methanol is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl-2,3,5,6-d4)methanol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This property is particularly useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl-2,3,5,6-d4)methanol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, which can provide valuable insights into reaction mechanisms and metabolic pathways. Additionally, the deuterium labeling can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various fields of research .

Properties

IUPAC Name

(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMEIHVFSWOCA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorophenyl-2,3,5,6-d4)methanol
Reactant of Route 2
(4-Fluorophenyl-2,3,5,6-d4)methanol
Reactant of Route 3
(4-Fluorophenyl-2,3,5,6-d4)methanol
Reactant of Route 4
(4-Fluorophenyl-2,3,5,6-d4)methanol
Reactant of Route 5
(4-Fluorophenyl-2,3,5,6-d4)methanol
Reactant of Route 6
(4-Fluorophenyl-2,3,5,6-d4)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.